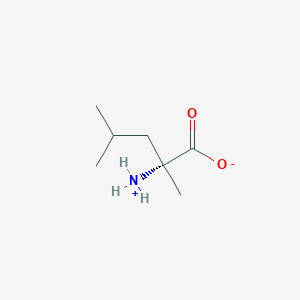

(2R)-2-azaniumyl-2,4-dimethylpentanoate

Description

(2R)-2-azaniumyl-2,4-dimethylpentanoate is a chiral branched-chain amino acid derivative characterized by an azanium (NH₃⁺) group at the 2nd carbon and methyl substituents at positions 2 and 4 of the pentanoate backbone. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol.

Properties

IUPAC Name |

(2R)-2-azaniumyl-2,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(2S)-5-(Diaminomethylideneazaniumyl)-2-[(2R)-1-Oxido-1-Oxopropan-2-yl]Azaniumylpentanoate

Molecular Formula : C₉H₁₈N₄O₄

Molecular Weight : 258.27 g/mol

Key Features :

(2R,3R)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid

Molecular Formula: C₆H₁₃NO₃ Molecular Weight: 147.17 g/mol Key Features:

- Features a hydroxyl group at the 3rd carbon and a methyl group at the 4th carbon.

- Stereochemistry: 2R,3R configurations.

Comparison : - The hydroxyl group introduces hydrogen-bonding capability, which may improve binding to biological targets (e.g., enzymes or transporters).

(2R,4S)-Ethyl 5-{[1,1'-Biphenyl]-4-yl}-4-Amino-2-Methylpentanoate

Molecular Formula: C₂₀H₂₅NO₂ Molecular Weight: 311.42 g/mol Key Features:

- Includes a biphenyl group (lipophilic aromatic moiety) and an ethyl ester (prodrug feature).

- Stereochemistry: 2R,4S configurations.

Comparison : - The biphenyl substituent significantly increases logP (4.513 ), suggesting enhanced membrane permeability compared to the target compound.

- The ethyl ester group may serve as a prodrug strategy to improve oral bioavailability .

Penam Derivatives (e.g., β-Lactam Antibiotics)

Examples :

- (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid . Key Features:

- Complex β-lactam cores with amino and carboxy groups. Comparison:

- While structurally distinct, these compounds share stereochemical complexity and amino-functionalized side chains, which are critical for antibiotic activity.

- Highlights the importance of stereochemistry in biological efficacy, a factor relevant to the target compound’s design .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-azaniumyl-2,4-dimethylpentanoate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis often involves stereoselective alkylation or asymmetric aldol reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2R,3R)-3-N-β-amino-2,4-dimethylpentanoate) are synthesized using chiral auxiliaries or enantioselective catalysts. Hydrolysis of the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amino acid derivative. Key steps include lithium-mediated alkylation in THF and purification via recrystallization . Stereochemical control is validated using polarimetry and chiral HPLC.

Q. Which analytical techniques are critical for confirming the structure and purity of (2R)-2-azaniumyl-2,4-dimethylpentanoate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm backbone structure and substituent positions. For example, methyl groups at C4 and C2 appear as distinct singlets in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration by analyzing heavy atom positions in single crystals .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer : Diastereomers or racemic byproducts may form due to incomplete stereochemical control. These are minimized using chiral catalysts (e.g., boron-mediated asymmetric aldol reactions) . Impurities are removed via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in the asymmetric synthesis of (2R)-2-azaniumyl-2,4-dimethylpentanoate?

- Methodological Answer :

- Chiral Catalysts : Boron-mediated aldol reactions with chiral ligands (e.g., binaphthol derivatives) achieve >95% ee. Reaction conditions (temperature, solvent polarity) are optimized via Design of Experiments (DoE) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.

- Monitoring : Real-time ee analysis using chiral stationary phase HPLC coupled with circular dichroism (CD) detectors.

Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict NMR shifts, which are compared to experimental data. Discrepancies may indicate solvent effects or conformational flexibility .

- Dynamic NMR (DNMR) : Detects rotational barriers in amide bonds or hindered methyl groups.

- Cross-Validation : X-ray structures validate computational models by confirming bond lengths and angles .

Q. What strategies are employed to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity () and thermodynamic parameters.

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with active sites. Mutagenesis studies validate key residues .

- Metabolic Pathway Analysis : C-labeled analogs track incorporation into microbial or cellular systems via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.